Cirsiliol
Overview
Description
Cirsiliol is a dimethoxyflavone, a type of flavone substituted by methoxy groups at positions 6 and 7 and hydroxy groups at positions 5, 3’, and 4’ respectively . It is a plant metabolite and is functionally related to a flavone . It is found in plants like Achillea setacea and Salvia officinalis . Cirsiliol has been found to have anti-inflammatory, antitumor, sedative, and hypnotic effects .
Molecular Structure Analysis
Cirsiliol has a molecular formula of C17H14O7 . Its IUPAC name is 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one .Physical And Chemical Properties Analysis
Cirsiliol has a molecular weight of 330.29 g/mol . Its InChI is 1S/C17H14O7/c1-22-14-7-13-15 (16 (21)17 (14)23-2)11 (20)6-12 (24-13)8-3-4-9 (18)10 (19)5-8/h3-7,18-19,21H,1-2H3 .Scientific Research Applications
Antitumor Potential and Bioavailability
Cirsiliol, a flavone found in many Lamiaceae species, has significant cytotoxic activity against tumor cell lines. A study developed a cirsiliol-β-cyclodextrin inclusion complex to increase its solubility and bioavailability, enhancing its antitumor potential. This research demonstrates the improved efficacy of cirsiliol in inhibiting tumor growth without the side effects common in conventional drugs like doxorubicin (Oliveira et al., 2019).
Anticancer Nanomedicine
Cirsiliol has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), an enzyme involved in various cancer types. A study focused on developing a polymeric nanoscale formulation of cirsiliol to enhance its biopharmaceutical properties, leading to the creation of cirsiliol-encapsulated nanocapsules. This novel formulation presents a promising approach for delivering cirsiliol as an effective anticancer compound (Al-Shalabi et al., 2020).
Melanoma Treatment
In the context of malignant melanoma, cirsiliol has been investigated for its ability to suppress the Epithelial to Mesenchymal Transition (EMT) in metastatic melanoma cells. The study found that cirsiliol effectively restrains colony formation and migration of metastatic melanoma cells by targeting the PI3K/Akt/NF-κB signaling pathway. This positions cirsiliol as a potential compound in managing malignant melanoma (Prasad et al., 2019).
Radiotracer for Melanoma Detection
Cirsiliol has also been explored as a potential radiotracer for detecting melanoma tumors. A study involving the labeling of cirsiliol with Re/[99mTc]Tc demonstrated high tumor uptake, suggesting its utility in identifying melanoma tumors in vivo (Ahangari et al., 2021).
Sedative and Hypnotic Properties
A study investigated Salvia guaranitica, which contains cirsiliol, for its sedative and hypnotic effects. The research demonstrated that cirsiliol exhibits hypnotic actions and does not produce myorelaxant or anticonvulsant effects, suggesting its potential use as a natural sedative and hypnotic agent (Viola et al., 1997).
Future Directions
Cirsiliol has shown promise in various studies for its potential therapeutic effects. For instance, it has been found to inhibit the growth of osteosarcoma cells and induce apoptosis, suggesting it may be a promising treatment option for osteosarcoma . Additionally, it has been found to inhibit ATP synthesis and decrease the energy balance in methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) strains, suggesting potential use in combating antibiotic-resistant bacteria .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)8-3-4-9(18)10(19)5-8/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYGBIXGJLUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187907 | |
Record name | Cirsiliol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cirsiliol | |
CAS RN |
34334-69-5 | |
Record name | Cirsiliol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34334-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cirsiliol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034334695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cirsiliol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34334-69-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIRSILIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W4Y5JK3XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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